molecular formula C16H15FN2O2 B5719892 N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide

Cat. No. B5719892
M. Wt: 286.30 g/mol
InChI Key: ATUBBDYVITUSLD-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antinociceptive Agents

N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide: has been studied for its potential as an antinociceptive agent. This application is particularly relevant in the development of new pain management drugs. The compound’s efficacy in this role is likely due to its ability to inhibit enzymes like iNOS and COX-2, which are involved in the inflammatory response and pain perception .

Nonlinear Optical Materials

The structural properties of N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide make it a candidate for use in nonlinear optical materials. These materials are crucial for applications in photonics, including laser technology and optical data processing. The compound’s ability to facilitate charge transfer and its high thermal stability are advantageous for these applications .

Molecular Docking Studies

In silico molecular docking studies are another area where this compound shows promise. By simulating the interaction between the compound and target proteins, researchers can predict the binding affinity and activity of the compound. This is a vital step in drug design and discovery, helping to identify potential therapeutic agents .

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the formation of chalcones and other aromatic compounds. Its reactivity and the presence of functional groups make it a versatile precursor for synthesizing a wide range of organic molecules with potential pharmaceutical applications .

Analgesic Activity Research

The compound’s potential analgesic properties have been explored through various animal models. By studying its effects on pain pathways, researchers aim to develop new analgesic drugs that are more effective and have fewer side effects than current options .

Enzyme Inhibition Studies

N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide: is also used in enzyme inhibition studies to understand better the mechanisms of action of various enzymes. This research can lead to the development of new inhibitors that can be used to treat diseases where enzyme regulation is a factor .

properties

IUPAC Name

4-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-19(2)16(21)12-5-9-14(10-6-12)18-15(20)11-3-7-13(17)8-4-11/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUBBDYVITUSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide

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